molecular formula C6H8BrN3 B2965774 6-bromo-N,N-dimethylpyridazin-4-amine CAS No. 1619987-51-7

6-bromo-N,N-dimethylpyridazin-4-amine

Cat. No. B2965774
M. Wt: 202.055
InChI Key: OUIQNUOIYVJKPU-UHFFFAOYSA-N
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Description

“6-bromo-N,N-dimethylpyridazin-4-amine” is a chemical compound with the CAS Number: 1619987-51-7 . It has a molecular weight of 202.05 and its IUPAC name is 6-bromo-N,N-dimethylpyridazin-4-amine . The compound is typically a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for “6-bromo-N,N-dimethylpyridazin-4-amine” is 1S/C6H8BrN3/c1-10(2)5-3-6(7)9-8-4-5/h3-4H,1-2H3 . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

The physical form of “6-bromo-N,N-dimethylpyridazin-4-amine” is a pale-yellow to yellow-brown solid . It has a molecular weight of 202.05 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactivity

6-bromo-N,N-dimethylpyridazin-4-amine serves as a versatile intermediate in organic synthesis, contributing to the development of polysubstituted pyridazinones and their derivatives through nucleophilic substitution reactions. These chemical transformations allow for the creation of a variety of polyfunctional systems, which have significant implications in drug discovery and development. The process involves the sequential nucleophilic aromatic substitution, where the nature of the nucleophile and the attached substituents play a critical role in determining the regioselectivity of the substitution. This methodology facilitates the synthesis of complex molecular architectures, including ring-fused derivatives, which are of interest for their potential pharmacological activities (Pattison et al., 2009).

Catalytic Applications

In the realm of catalytic processes, 6-bromo-N,N-dimethylpyridazin-4-amine and related compounds have been employed in the palladium-catalyzed aminocarbonylation of aryl bromides. This methodology utilizes dimethylformamide (DMF) as a carbon monoxide source, enabling the synthesis of aryl amides under mild conditions. The reactions demonstrate the versatility of these compounds in facilitating the formation of carbon-nitrogen bonds, a fundamental step in the synthesis of numerous organic molecules with potential application in medicinal chemistry and material science (Wan et al., 2002).

Anticancer Research

In the field of anticancer research, derivatives of 6-bromo-N,N-dimethylpyridazin-4-amine have been explored for their efficacy as epidermal growth factor receptor (EGFR) inhibitors. These compounds are synthesized through strategic chemical modifications and evaluated for their inhibitory activity against EGFR compared to established treatments. The research highlights the potential of these compounds as targeted anticancer agents, offering insights into their mechanism of action and providing a basis for further development and optimization in drug discovery efforts (Allam et al., 2020).

Safety And Hazards

The safety information available indicates that “6-bromo-N,N-dimethylpyridazin-4-amine” has a GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302-H317 . The precautionary statements are P280-P305+P351+P338 . More detailed safety information can be found in the MSDS .

properties

IUPAC Name

6-bromo-N,N-dimethylpyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-10(2)5-3-6(7)9-8-4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIQNUOIYVJKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N,N-dimethylpyridazin-4-amine

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